GW405833 - 180002-83-9

GW405833

Catalog Number: EVT-270526
CAS Number: 180002-83-9
Molecular Formula: C23H24Cl2N2O3
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW405833 is a synthetic compound classified as a cannabinoid receptor ligand. Initially recognized as a selective agonist for the cannabinoid receptor type 2 (CB2), later research revealed a more complex pharmacological profile, indicating its potential interaction with cannabinoid receptor type 1 (CB1) as well [ , ]. This compound has been extensively investigated in preclinical studies for its potential therapeutic benefits in various conditions, including pain management, inflammation, and neurodegenerative diseases.

Source and Classification

GW-405833 is classified as a synthetic cannabinoid and is specifically designed to interact with the CB2 receptor. It has been utilized in various studies to elucidate the role of cannabinoid receptors in pain management and inflammatory responses. The compound's synthesis and evaluation have been documented in several scientific publications, which detail its pharmacological properties and potential applications in medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of GW-405833 has been documented through established literature methods. A key precursor for radiolabeling with carbon-11 was obtained via demethylation using boron tribromide, yielding a moderate output of 62% . The radiosynthesis process involves bubbling carbon-11 methyl iodide or carbon-11 methyl triflate through a solution of the precursor in N,N-dimethylformamide under alkaline conditions. The alkylation yields were comparable regardless of the carbon-11 source used, with yields around 33% ± 17% for methyl iodide and 29% ± 7% for methyl triflate .

Molecular Structure Analysis

Structure and Data

The molecular structure of GW-405833 can be represented by its chemical formula, which is C19H24N2O3. The compound features a unique arrangement that allows it to selectively bind to CB2 receptors. Structural data from nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry have been utilized to confirm its identity and purity during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

GW-405833 undergoes various chemical reactions that are crucial for its synthesis and functional evaluation. The primary reaction involves the alkylation process during radiosynthesis, where different carbon-11 isotopes are introduced into the compound. Additionally, in vitro studies have demonstrated that GW-405833 exhibits partial agonistic activity at CB2 receptors while acting as an inverse agonist at CB1 receptors . This dual behavior highlights its complex pharmacological profile.

Mechanism of Action

Process and Data

The mechanism of action of GW-405833 primarily revolves around its interaction with cannabinoid receptors. As a selective agonist for CB2 receptors, it modulates signaling pathways associated with inflammation and pain perception. In vitro assays have shown that GW-405833 can inhibit adenylyl cyclase activity in a noncompetitive manner, which is indicative of its role as an inverse agonist at CB1 receptors . This unique mechanism allows for therapeutic effects without significant central nervous system side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GW-405833 exhibits several notable physical and chemical properties:

  • Molecular Weight: 324.41 g/mol
  • Log D: 2.5 (indicating moderate lipophilicity)
  • Theoretical Polar Surface Area: 4.37 nm² (43.7 Ų) which suggests favorable permeability characteristics .

These properties contribute to its biological activity and potential for therapeutic applications.

Applications

Scientific Uses

GW-405833 has been investigated extensively in preclinical models for its efficacy in pain management and anti-inflammatory applications. Its selective action on CB2 receptors makes it a promising candidate for developing treatments aimed at various conditions such as chronic pain, neuroinflammation, and potentially other neurological disorders. Studies have also explored its use as a radiotracer in positron emission tomography (PET) imaging to visualize cannabinoid receptor activity in vivo .

Introduction to GW-405833 in Cannabinoid Receptor Research

Historical Context of CB2 Receptor Agonists in Pharmacology

The development of selective CB₂ receptor agonists emerged from efforts to harness cannabinoid analgesia while avoiding psychotropic effects mediated by CB₁ receptors. Early ligands like WIN-55,212-2 exhibited high affinity for both CB₁ (Kᵢ = 1.9 nM) and CB₂ (Kᵢ = 0.3 nM), limiting their utility for mechanistic studies [2]. GW-405833 (L-768,242), first characterized in the early 2000s, represented a breakthrough with its 1200-fold selectivity for CB₂ over CB₁ receptors (EC₅₀(CB₂) = 0.65 nM vs. EC₅₀(CB₁) > 16 µM) [9] [10]. This selectivity profile positioned it alongside contemporaneous compounds like AM1241 as critical tools for deconvoluting CB₂-specific functions. Preclinical studies established CB₂ agonists as modulators of immune responses and neuroinflammation, with GW-405833 demonstrating potent anti-hyperalgesic effects at doses ≤30 mg/kg across rodent pain models [1] [4].

Table 1: Evolution of Key CB₂-Selective Agonists

CompoundCB₂ EC₅₀ (nM)CB₁/CB₂ Selectivity RatioPrimary Research Applications
WIN-55,212-20.36.3Broad-spectrum cannabinoid research
AM12413.4141Neuropathic pain mechanisms
GW-4058330.651200Inflammation, pain, calcium signaling
Compound 2 (2019)18.9>1000Optimized anti-inflammatory efficacy [2]

GW-405833 as a Tool Compound in Preclinical Studies

GW-405833’s physicochemical properties—including its indole core with N-ethyl morpholine moieties—enable extensive utilization in in vitro and in vivo systems [2] [8]. Key research applications include:

  • In vitro characterization: In CHO cells expressing human CB₂, GW-405833 inhibits cAMP accumulation (EC₅₀ = 50.7 ± 14.1 nM) and mobilizes intracellular calcium, confirming partial agonist activity [1].
  • Inflammatory pain models: Intraperitoneal administration (3-30 mg/kg) reverses carrageenan-induced paw edema by suppressing neutrophil migration, myeloperoxidase activity (↓66%), and pro-inflammatory cytokines (TNF-α, IL-1β) [4].
  • Neuropathic pain studies: In partial sciatic nerve ligation models, GW-405833 (10 mg/kg) reverses mechanical allodynia by 66% within 2 hours, outperforming traditional analgesics [3] [5].
  • Calcium signaling modulation: In pancreatic acinar cells, GW-405833 eliminates acetylcholine-induced Ca²⁺ oscillations via CB₂ receptors, suggesting mechanisms beyond immune modulation [7].

Table 2: Key Preclinical Findings with GW-405833

Model SystemDose/ConcentrationKey OutcomeMechanistic Insight
Carrageenan-induced paw edema (Rat)3 mg/kg i.p.↓ Paw edema by 45% at 3h↓ TNF-α, IL-1β; ↓ oxidative stress [4]
Partial sciatic nerve ligation (Mouse)10 mg/kg i.p.66% reversal of mechanical allodyniaCB₁-dependent, CB₂-independent pathway [5]
CHO-hCB₂ cells50 nM80% cAMP inhibitionGαᵢ/o-coupled signaling [1]
Pancreatic acinar cells1 µMBlockade of ACh-induced Ca²⁺ oscillationsRegulation of calcium homeostasis [7]

Key Research Gaps Addressed by GW-405833 Studies

Despite its designation as a CB₂ agonist, GW-405833 studies have revealed unexpected complexities in cannabinoid pharmacology:

  • Paradoxical CB₁ dependence: In CB₁ knockout mice, GW-405833 loses its antiallodynic effects in neuropathic and inflammatory pain models. This activity is blocked by rimonabant (CB₁ antagonist) but not by SR144528 (CB₂ antagonist), suggesting CB₂-independent signaling through non-orthosteric CB₁ interactions [1] [5].
  • Receptor expression controversies: Studies using CB₂ knockout mice showed preserved analgesic effects of GW-405833, challenging assumptions about antibody specificity and CB₂ localization in neural tissues [3]. Antibodies targeting CB₂ receptors often cross-react with unrelated proteins, complicating interpretation of CNS expression [3].
  • Protean agonism: GW-405833 exhibits context-dependent efficacy—behaving as a partial agonist at human CB₂, an inverse agonist at rat CB₂, and a non-competitive CB₁ antagonist in vitro [1] [6]. This functional plasticity highlights limitations of classical receptor classification paradigms.
  • Species-specific signaling: In prostate cancer cells, GW-405833 binds non-canonical sites unrecognized by [³H]CP-55,940, suggesting unexplored receptor subtypes or allosteric mechanisms [6]. These findings underscore the need for revised screening methodologies for cannabinoid ligands.

Properties

CAS Number

180002-83-9

Product Name

GW-405833

IUPAC Name

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone

Molecular Formula

C23H24Cl2N2O3

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3

InChI Key

FSFZRNZSZYDVLI-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

1-(2,3-dichlorobenzoyl)-5-methoxy-2-methyl-(2-(mopholin-4-yl)ethyl)-1H-indole
GW405833

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.